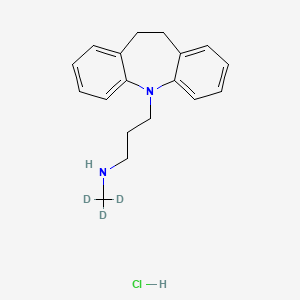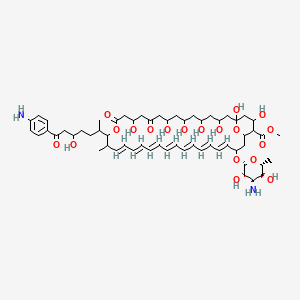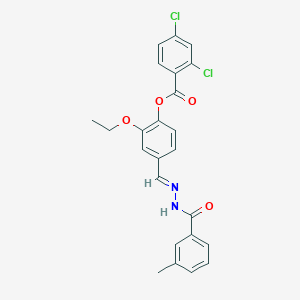
Desipramine-D3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desipramine-D3 Hydrochloride is a deuterated form of desipramine hydrochloride, a tricyclic antidepressant. This compound is primarily used as a reference standard in various analytical applications, including clinical testing and forensic analysis. The deuterium atoms in this compound make it particularly useful in mass spectrometry studies due to its distinct mass difference from the non-deuterated form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Desipramine-D3 Hydrochloride is synthesized by introducing deuterium atoms into the desipramine molecule. The synthesis typically involves the following steps:
Deuteration of Precursors: The precursor compounds are subjected to deuterium gas under specific conditions to replace hydrogen atoms with deuterium.
Formation of Desipramine: The deuterated precursors undergo a series of chemical reactions to form the desipramine structure.
Hydrochloride Formation: The final step involves converting desipramine into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in certified facilities adhering to international standards .
Analyse Chemischer Reaktionen
Types of Reactions
Desipramine-D3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Desipramine-D3 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for quantifying desipramine levels in various samples.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of desipramine.
Medicine: Utilized in clinical research to understand the drug’s effects and interactions.
Industry: Applied in quality control processes to ensure the accuracy and reliability of analytical methods
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Desipramine Hydrochloride: The non-deuterated form of Desipramine-D3 Hydrochloride, used for similar applications but lacks the distinct mass difference useful in mass spectrometry.
Imipramine Hydrochloride: Another tricyclic antidepressant with a similar mechanism of action but different chemical structure.
Nortriptyline Hydrochloride: A secondary amine tricyclic antidepressant with a slightly different pharmacological profile.
Uniqueness
This compound’s uniqueness lies in its deuterium atoms, which provide a distinct mass difference from the non-deuterated form. This feature makes it particularly valuable in mass spectrometry studies, allowing for precise quantification and analysis of desipramine levels in various samples .
Eigenschaften
Molekularformel |
C18H23ClN2 |
|---|---|
Molekulargewicht |
305.9 g/mol |
IUPAC-Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H/i1D3; |
InChI-Schlüssel |
XAEWZDYWZHIUCT-NIIDSAIPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
Kanonische SMILES |
CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(3-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12047608.png)



![(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester](/img/structure/B12047637.png)


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12047664.png)

![2-[2-[(E)-[3-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid](/img/structure/B12047675.png)

![4-(dimethylamino)-3-[({1-hydroxy-4-[(E)-phenyldiazenyl]naphthalen-2-yl}carbonyl)amino]benzoic acid](/img/structure/B12047680.png)
![Methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12047683.png)

